molecular formula C6H2Br2F2O B15244517 2,5-Dibromo-3,6-difluorophenol

2,5-Dibromo-3,6-difluorophenol

Cat. No.: B15244517
M. Wt: 287.88 g/mol
InChI Key: YBTFJPSSYJIHFV-UHFFFAOYSA-N
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Description

2,5-Dibromo-3,6-difluorophenol is an organic compound that belongs to the class of bromophenols It consists of a phenol ring substituted with two bromine atoms and two fluorine atoms

Preparation Methods

The synthesis of 2,5-Dibromo-3,6-difluorophenol can be achieved through several methods. One common approach involves the bromination and fluorination of phenol derivatives. The reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature to ensure the selective substitution of bromine and fluorine atoms on the phenol ring. Industrial production methods may involve large-scale bromination and fluorination processes using advanced equipment to achieve high yields and purity.

Chemical Reactions Analysis

2,5-Dibromo-3,6-difluorophenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of bromine or fluorine atoms, resulting in different phenol derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium carbonate, and various organic solvents.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted phenols.

Scientific Research Applications

2,5-Dibromo-3,6-difluorophenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: This compound can be used in biochemical assays to study enzyme activity and protein interactions. Its bromine and fluorine atoms can serve as probes in various biological experiments.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its unique structure may offer therapeutic benefits in drug development.

    Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3,6-difluorophenol involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to changes in enzyme activity, protein function, and cellular processes.

Comparison with Similar Compounds

2,5-Dibromo-3,6-difluorophenol can be compared with other similar compounds such as:

    2,5-Dibromo-3-fluorophenol: This compound has one less fluorine atom, which may result in different chemical properties and reactivity.

    4,6-Dibromo-2,3-difluorophenol: The position of the bromine and fluorine atoms differs, leading to variations in chemical behavior and applications.

    2,3-Dibromophenol:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C6H2Br2F2O

Molecular Weight

287.88 g/mol

IUPAC Name

2,5-dibromo-3,6-difluorophenol

InChI

InChI=1S/C6H2Br2F2O/c7-2-1-3(9)4(8)6(11)5(2)10/h1,11H

InChI Key

YBTFJPSSYJIHFV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)O)Br)F

Origin of Product

United States

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